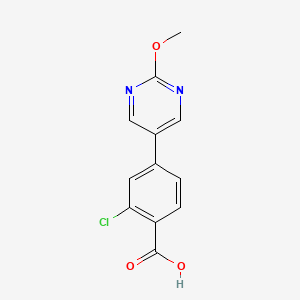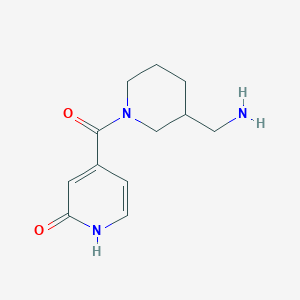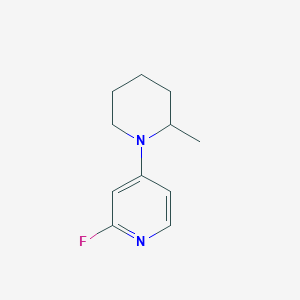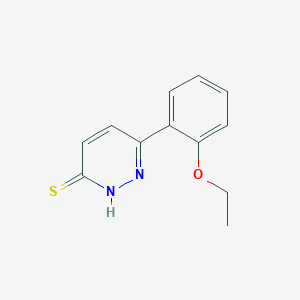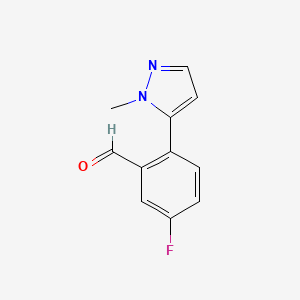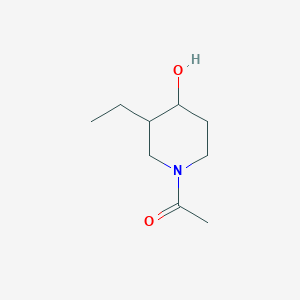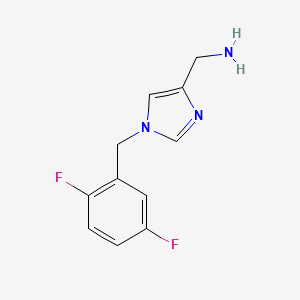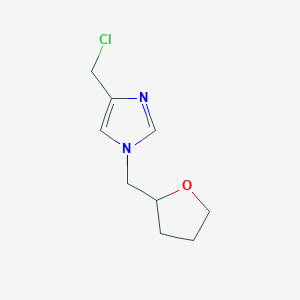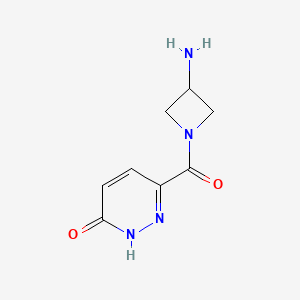
3-(Carboxymethyl)cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
“3-(Carboxymethyl)cyclobutane-1-carboxylic acid” is an organic compound with the molecular formula C7H10O4 . It is a derivative of cyclobutane, which is a type of cycloalkane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutane ring with a carboxymethyl group (CH2COOH) and a carboxylic acid group (COOH) attached .Applications De Recherche Scientifique
Chemical Synthesis and Reaction Dynamics : Methyl 3-formylcyclobutene-3-carboxylate, derived from cyclobutane-1,1-dicarboxylic acid, upon thermolysis forms methyl (2H)-pyrane-5-carboxylate via electrocyclization. This study confirms theoretical predictions about the reaction dynamics of such compounds (Niwayama & Houk, 1992).
Polymerization and Material Science : The study of ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes, including derivatives of cyclobutane carboxylic acid, has shown that these compounds can undergo polymerization, contributing to the development of new polymeric materials (Song et al., 2010).
Neuroscience and Neurotransmission Studies : Compounds like 3-carboxy-, 3-(carboxymethyl)-, 3-(omega-phosphonoalkyl)-1-aminocyclobutane-1-carboxylic acids have been synthesized and evaluated for their role as agonists or antagonists in neurotransmission, particularly in relation to N-methyl-D-aspartic acid (NMDA) receptors (Allan et al., 1990).
Structural Biology and Peptide Research : The synthesis of bis(cyclobutane) beta-dipeptides from derivatives of 2-aminocyclobutane-1-carboxylic acid shows the formation of unique eight-membered hydrogen-bonded rings, which are significant in structural biology and peptide research (Torres et al., 2009).
Medicinal Chemistry and Tumor Imaging : The synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) demonstrates its potential as a radiolabeled amino acid for tumor imaging in brain tumors, highlighting its significance in medicinal chemistry (Martarello et al., 2002).
Dendrimer Synthesis : The creation of highly functionalized cyclobutane containing C3-symmetric peptide dendrimers showcases the utility of cyclobutane derivatives in the synthesis of complex molecular structures (Gutiérrez-Abad et al., 2010).
Mécanisme D'action
Target of Action
3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a very important pharmaceutical intermediate. It is widely used in the synthesis of dozens of raw drugs, such as ACKl antibodies, MDM2 antagonists, JAK inhibitors, CETP inhibitors, kinase inhibitors, PDElO inhibitors, thrombin inhibitors, and is also used in autoimmune chronic inflammation and anti-tumor drugs .
Propriétés
IUPAC Name |
3-(carboxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)3-4-1-5(2-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINUPNSTKDUUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


